N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
Historical Significance of Pyrimidine Derivatives in Medicinal Chemistry
The pyrimidine scaffold has been a cornerstone of medicinal chemistry since its isolation and characterization in the late 19th century. First synthesized by Grimaux in 1879 through the condensation of urea and malonic acid, pyrimidine derivatives gained prominence due to their ubiquitous presence in biological systems. As one of the three diazines, pyrimidines form the structural basis of nucleic acids, with cytosine, thymine, and uracil serving as essential nucleobases. Early pharmacological applications emerged through barbiturates, synthesized via pyrimidine ring closure, which dominated sedative therapies in the 20th century. The discovery of antiretroviral agents like zidovudine further cemented pyrimidines as privileged structures in drug design, leveraging their ability to mimic natural nucleotides while introducing targeted modifications. Modern applications span antimicrobial, anticancer, and anti-inflammatory therapies, with over 30% of FDA-approved small-molecule drugs containing nitrogen-containing heterocycles like pyrimidines.
Evolution of Pyrrolidine-Substituted Heterocycles as Therapeutic Agents
Pyrrolidine, a saturated five-membered heterocycle with one nitrogen atom, emerged as a critical pharmacophore due to its conformational rigidity and bioavailability. Early studies on chlorophyll and hemoglobin highlighted pyrrolidine’s role in natural metal coordination, inspiring synthetic analogs. The 21st century saw systematic exploration of pyrrolidine-substituted compounds, particularly in oncology and neurology. For example, pyrrolidine-containing kinase inhibitors demonstrated enhanced target selectivity due to the ring’s ability to adopt puckered conformations that optimize protein-ligand interactions. Biocatalytic advances, such as transaminase-mediated synthesis of 2-substituted pyrrolidines, enabled enantiopure production of compounds like (R)-2-(p-chlorophenyl)pyrrolidine, achieving >99.5% enantiomeric excess. These developments positioned pyrrolidine as a versatile scaffold for modulating pharmacokinetic properties while maintaining synthetic accessibility.
Emergence of Carboxamide-Linked Aryl Pyrimidines in Drug Discovery
Carboxamide-linked pyrimidines represent a strategic fusion of two pharmacologically active motifs. The carboxamide group (-CONH-) enhances hydrogen bonding capacity and metabolic stability, addressing limitations of early pyrimidine derivatives. A 2022 study demonstrated that N-arylpyrimidine-5-carboxamides exhibited nanomolar inhibitory activity against DU-145 prostate cancer cells, with selectivity indices exceeding 15 compared to normal cell lines. Structural analyses revealed that the planar pyrimidine core intercalates into DNA base pairs, while the carboxamide linker facilitates interactions with topoisomerase II’s catalytic domain. This dual mechanism underpins the scaffold’s utility in targeting replication-dependent malignancies. Furthermore, carboxamide functionalization allows fine-tuning of electronic properties through aryl substituents, enabling optimization of logP and solubility profiles.
Research Objectives and Significance of N-(5-Chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
The compound this compound embodies a strategic integration of pyrimidine, pyrrolidine, and carboxamide pharmacophores. Its design objectives include:
- Enhanced Target Affinity : The 6-pyrrolidin-1-yl substituent introduces a sterically demanding tertiary amine, potentially improving selectivity for kinases with deep hydrophobic pockets.
- Metabolic Stability : The 5-chloro-2-methylphenyl group provides electron-withdrawing effects to resist oxidative degradation while maintaining lipophilic balance (clogP ≈ 2.8).
- Dual Mechanism Potential : Preliminary docking studies suggest simultaneous intercalation (pyrimidine) and enzyme inhibition (carboxamide-pyrrolidine), a strategy validated in related analogs showing IC~50~ values of 1.2 μM against MCF-7 breast cancer cells. This compound’s significance lies in its modular structure, which permits systematic exploration of structure-activity relationships (SAR) across oncology and infectious disease targets.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11-4-5-12(17)8-13(11)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQRKDXUXYXWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 6-chloropyrimidine-4-carboxylic acid.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with 6-chloropyrimidine-4-carboxylic acid under basic conditions to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) to form the pyrimidine ring.
Pyrrolidine Substitution: The final step involves the substitution of the chlorine atom on the pyrimidine ring with pyrrolidine under nucleophilic substitution conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like NaH.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has shown promising results in preclinical studies targeting various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
The results demonstrate a substantial reduction in pro-inflammatory markers, indicating the compound's potential utility in treating inflammatory diseases.
Antimicrobial Properties
Research into the antimicrobial effects of this compound has shown efficacy against several bacterial strains, although specific data on the spectrum of activity is still emerging.
Case Study on Tumor Growth Inhibition
In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations conducted in animal models indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the pyrrolidine moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Core Scaffold Variations
Target Compound : Pyrimidine-4-carboxamide.
Analogues :
- Imidazo[1,2-b]pyridazine Derivatives (e.g., (R)-IPMICF16): Features a fused imidazo-pyridazine core instead of pyrimidine. However, it may reduce metabolic stability compared to pyrimidines due to increased ring complexity .
- Thieno[2,3-d]pyrimidine Derivatives (e.g., DB06969): Incorporates a fused thiophene ring, which introduces sulfur-based electronic effects. This could improve binding to metal-containing active sites (e.g., kinases) but may alter solubility profiles .
Substituent Analysis
Structural and Conformational Insights
- Hydrogen Bonding: The target compound lacks the intramolecular N–H⋯N hydrogen bond observed in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] derivatives .
- Dihedral Angles : In the fluorophenyl analogue , dihedral angles between the pyrimidine and substituent rings range from 12.0° to 86.1°, influencing planarity. The target’s 5-chloro-2-methylphenyl group likely induces similar torsional strain (~12–15°), as chloro and methyl groups have comparable steric demands to fluorine and methoxy.
- Crystal Packing : Unlike the fluorophenyl analogue, which relies on weak C–H⋯O and C–H⋯π interactions , the target’s chloro and methyl groups may promote stronger halogen-π or van der Waals interactions in solid-state packing.
Biological Activity
N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's unique structure allows for interactions with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.77 g/mol. Its IUPAC name reflects its complex structure, which includes a pyrimidine core substituted with a chloro-methylphenyl group and a pyrrolidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₄O |
| Molecular Weight | 304.77 g/mol |
| IUPAC Name | This compound |
| InChI Key | GRUHMHGMIICCSS-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer models. The compound's IC50 values suggest potent activity, comparable to established chemotherapeutics .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed that it effectively inhibited bacterial growth with MIC values ranging from 0.5 to 32 µg/mL, depending on the strain. Notably, it exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via pyrimidine core functionalization. A common approach involves:
Intermediate Preparation : Start with 6-methyl-2-phenylpyrimidine-4-carboxylic acid derivatives, as described for structurally similar pyrimidines. Substitutions at C5 and C6 are achieved using halogenation (e.g., POCl₃ for chlorination) or nucleophilic displacement reactions .
Amide Coupling : React the carboxyl group with 5-chloro-2-methylaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
Pyrrolidine Introduction : Introduce the pyrrolidin-1-yl group at C6 via Buchwald-Hartwig amination or nucleophilic substitution under Pd catalysis .
- Key Data : Typical yields range from 45–65% after purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and intramolecular interactions. For pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., ~12° for phenyl groups) reveal conformational stability .
- NMR Spectroscopy :
- ¹H NMR : Look for pyrrolidine proton signals at δ 1.8–2.2 ppm (multiplet for N–CH₂) and δ 3.2–3.5 ppm (N–CH₂–N). The chloro-methylphenyl group shows aromatic protons as doublets (δ 7.1–7.4 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while pyrimidine carbons resonate at δ 150–160 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Pyrimidine derivatives often show MICs in the 8–32 µg/mL range .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM is desirable) .
Advanced Research Questions
Q. How do hydrogen bonding and conformational dynamics influence the compound’s stability?
- Methodological Answer :
- Intramolecular H-Bonding : Use X-ray data to identify interactions like N–H⋯N (e.g., between pyrrolidine NH and pyrimidine N). Such bonds stabilize six-membered rings, reducing rotational freedom .
- Dihedral Angle Analysis : Calculate angles between the pyrimidine ring and substituents (e.g., 86.1° for bulky groups) using crystallographic software (e.g., Olex2). Larger angles correlate with steric hindrance and reduced solubility .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) and standardized inoculum sizes .
- SAR Analysis : Compare substituent effects. For example, replacing pyrrolidine with piperidine may enhance membrane permeability but reduce target binding .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Xantphos-Pd) for amination steps. PdCl₂(dppf) increases yields by 15–20% in polar aprotic solvents (e.g., DMSO) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C, maintaining yields >60% .
Q. How do electronic effects of substituents (e.g., chloro, pyrrolidinyl) modulate activity?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces. The chloro group increases electron-withdrawing effects, enhancing π-π stacking with enzyme pockets .
- LogP Measurements : Pyrrolidine improves hydrophilicity (LogP ~2.1 vs. ~3.5 for phenyl analogs), critical for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
